Zinpyr1;Zinpyr 1

Fluorescent sensor affinity Zinc dissociation constant Bioanalytical chemistry

Quantifying labile intracellular Zn²⁺? Alternative probes (FluoZin-3, TSQ) produce protein-bound HMM artifacts and poor calibration response. Zinpyr-1 is the validated solution: - Sub-nanomolar Zn²⁺ affinity (Kd = 0.7 nM), 3-5x fluorescence enhancement, Φ ≈ 0.9 upon binding - Intrinsically cell-permeable (no AM ester needed); reports on biologically relevant LMM zinc pool - Validated in neuronal tissue, breast cancer cell lines (MCF7, MDA-MB-231), and high-content screening

Molecular Formula C46H36Cl2N6O5
Molecular Weight 823.7 g/mol
CAS No. 914203-46-6
Cat. No. B12057756
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameZinpyr1;Zinpyr 1
CAS914203-46-6
Molecular FormulaC46H36Cl2N6O5
Molecular Weight823.7 g/mol
Structural Identifiers
SMILESC1=CC=C(C(=C1)C2=C3C=C(C(=O)C(=C3OC4=C(C(=C(C=C24)Cl)O)CN(CC5=CC=CC=N5)CC6=CC=CC=N6)CN(CC7=CC=CC=N7)CC8=CC=CC=N8)Cl)C(=O)O
InChIInChI=1S/C46H36Cl2N6O5/c47-39-21-35-41(33-15-1-2-16-34(33)46(57)58)36-22-40(48)43(56)38(28-54(25-31-13-5-9-19-51-31)26-32-14-6-10-20-52-32)45(36)59-44(35)37(42(39)55)27-53(23-29-11-3-7-17-49-29)24-30-12-4-8-18-50-30/h1-22,55H,23-28H2,(H,57,58)
InChIKeyNKEYRLVORYSIBB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Zinpyr-1 Zn²⁺ Fluorescent Sensor Overview


Zinpyr-1 (ZP1), CAS 914203-46-6, is a small-molecule fluorescent sensor belonging to the Zinpyr family, specifically engineered for the detection of mobile Zn²⁺ in biological systems [1]. It is a fluorescein derivative functionalized with two di-2-picolylamine (DPA) zinc-binding domains, which confer its characteristic fluorescence response via a photoinduced electron transfer (PET) quenching mechanism [1][2]. Key characteristics include excitation and emission maxima in the visible range (~500 nm and ~527 nm, respectively), a sub-nanomolar dissociation constant (Kd) for Zn²⁺, a near-unity quantum yield (Φ ≈ 0.9) upon zinc binding, and intrinsic cell permeability without requiring esterification or other modifications [1].

Zinpyr-1 Advantage Over Generic Zn²⁺ Probes


Despite the commercial availability of several low-molecular-weight fluorescent Zn²⁺ probes, including TSQ, FluoZin-3, and Newport Green, empirical evidence demonstrates that these probes are not functionally interchangeable with Zinpyr-1. Critically, FluoZin-3 AM, Newport Green DCF, and Zinquin ethyl ester have been shown to display weak fluorescence, lack adequate metal specificity, and produce strong responses in high molecular mass (HMM) regions that do not correspond to labile Zn²⁺ [1]. In contrast, Zinpyr-1 exhibits fluorescence that is preferentially associated with the low molecular mass (LMM) region containing the biologically relevant exchangeable Zn²⁺ pool [1]. Furthermore, a direct comparative study across multiple mammary cell lines (MCF10A, MCF7, T47D, MDA-MB-231) concluded that Zinpyr-1 was the most suitable probe for free Zn²⁺ quantification among Zinpyr-1, TSQ, and FluoZin-3, based on superior response to calibration and minimal interference [2]. These findings underscore that substituting Zinpyr-1 with alternative probes introduces significant risk of non-specific fluorescence artifacts and inaccurate quantitation of the labile zinc pool.

Zinpyr-1 Quantitative Evidence Guide


Zn²⁺ Binding Affinity Comparison

Zinpyr-1 exhibits a dissociation constant (Kd) for Zn²⁺ of 0.7 nM [1], which is approximately 21-fold tighter (lower Kd) than FluoZin-3 (Kd = 15 nM) [2] and falls below the <1 nM reported for Zinpyr-2 [3]. This sub-nanomolar affinity positions Zinpyr-1 as a high-sensitivity probe suitable for detecting the low, picomolar-to-nanomolar concentrations of free Zn²⁺ typically found in the cytosol of resting cells [1][3].

Fluorescent sensor affinity Zinc dissociation constant Bioanalytical chemistry

Labile vs. Protein-Bound Zn²⁺ Detection

In a study using size exclusion chromatography-inductively coupled plasma mass spectrometry (SEC-ICP-MS), Zinpyr-1 fluorescence was shown to localize primarily to the low molecular mass (LMM) fraction corresponding to labile, exchangeable Zn²⁺ [1]. In stark contrast, FluoZin-3 AM, Newport Green DCF, and Zinquin ethyl ester displayed weak overall fluorescence and responded strongly in the high molecular mass (HMM) region containing protein-bound zinc, indicating a lack of metal specificity and suboptimal performance for quantifying the biologically relevant mobile zinc pool [1].

Cellular zinc pools Fluorescent probe specificity Metallomics

Mammalian Cell Zn²⁺ Quantitation Accuracy

A 2023 comparative study evaluated Zinpyr-1, TSQ, and FluoZin-3 for measuring free Zn²⁺ in four mammary cell lines (MCF10A, MCF7, T47D, MDA-MB-231) [1]. The study concluded that Zinpyr-1 was the most suitable probe for free Zn²⁺ quantification [1]. Key performance advantages included: superior responsiveness to calibration using the Zn²⁺ chelator TPEN (N,N,N',N'-tetrakis(2-pyridylmethyl)ethylenediamine) to establish minimal fluorescence baseline, and reliable measurement of labile zinc pools without the confounding background or calibration difficulties observed with TSQ and FluoZin-3 [1].

Cellular zinc quantitation Cancer cell biology Fluorescent probe comparison

Fluorescence Enhancement and Quantum Yield

Upon binding Zn²⁺, Zinpyr-1 undergoes a 3- to 5-fold enhancement in fluorescence intensity under simulated physiological conditions [1]. This response is driven by inhibition of a photoinduced electron transfer (PET) quenching pathway [1]. The zinc-bound Zinpyr-1 complex exhibits a quantum yield approaching unity (Φ ≈ 0.9) [1]. While the quantum yield of FluoZin-3 bound to Zn²⁺ is also high (>0.9) [2], the key differentiation lies in Zinpyr-1's ability to achieve this high brightness without the need for acetoxymethyl (AM) ester modification for cellular loading [1].

Fluorescence quantum yield Signal-to-noise ratio PET quenching mechanism

Ratiometric Zn²⁺ Sensor Derivatization

Zinpyr-1 has been successfully conjugated as the zinc-sensitive component of a ratiometric fluorescent probe, HcZ9, in which a Zinpyr-1 derivative and a zinc-insensitive 7-hydroxycoumarin derivative are linked via a rigid P9K peptide scaffold [1]. This ratiometric design enables zinc concentration determination independent of probe concentration and optical path length [1]. While FluoZin-3 and Newport Green are typically used as single-wavelength intensity-based sensors requiring careful calibration, the Zinpyr-1 platform's chemical versatility allows for direct ratiometric sensor construction [1].

Ratiometric zinc sensing Peptide-conjugated probes Quantitative bioimaging

Dual-Modality Imaging: Fluorescence and MRI

A paramagnetic manganese complex of Zinpyr-1 has been developed, creating a dual-modality zinc sensor that provides both an improved fluorescence dynamic range and a magnetic resonance imaging (MRI) readout [1]. This capability is enabled by manganese displacement from Zinpyr-1 upon zinc binding, which alters the MRI contrast signal while simultaneously turning on fluorescence [1]. No comparable dual-modality (fluorescence + MRI) sensing capability has been reported for FluoZin-3, TSQ, or Newport Green.

Multimodal imaging MRI contrast agents Dual-modality probes

Zinpyr-1 Application Scenarios


Live-Cell Labile Zn²⁺ Imaging

For researchers requiring accurate quantification of free intracellular Zn²⁺ in cell lines such as MCF10A, MCF7, T47D, or MDA-MB-231, Zinpyr-1 is the most suitable probe based on direct comparative evidence [1]. Unlike FluoZin-3 or TSQ, Zinpyr-1 provides robust response to TPEN calibration and reports on the LMM labile zinc pool rather than protein-bound HMM artifacts, ensuring physiologically relevant measurements [1][2].

Brain Slice and In Vivo Zn²⁺ Imaging

Zinpyr-1 has been extensively validated for imaging chelatable Zn²⁺ in neuronal tissues, including hippocampal slices and dorsal cochlear nucleus [1][2]. Its intrinsic cell permeability without AM esterification simplifies experimental workflows for acute brain slice preparations and in vivo imaging studies where esterase activity may be variable [1].

Ratiometric and Targeted Sensor Development

Investigators seeking to develop next-generation zinc sensors can leverage Zinpyr-1 as a validated, high-performance fluorescent scaffold. Zinpyr-1 has been successfully conjugated to peptides for ratiometric sensing (e.g., HcZ9) [1] and modified with triphenylphosphonium for mitochondrial targeting [2], demonstrating its chemical versatility for creating application-specific zinc probes.

High-Throughput Screening for Zn²⁺ Modulators

The combination of sub-nanomolar Zn²⁺ affinity (Kd = 0.7 nM), 3- to 5-fold fluorescence enhancement upon binding, and near-unity quantum yield (Φ ≈ 0.9) [1] makes Zinpyr-1 well-suited for high-content screening applications. These photophysical properties enable detection of subtle zinc flux changes with high signal-to-noise ratios using standard fluorescence plate readers or automated microscopy platforms.

Technical Documentation Hub

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